molecular formula C17H20N4OS2 B11185963 2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11185963
M. Wt: 360.5 g/mol
InChI Key: UTEFHJHKKGWFBP-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halides, amines). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets, modulating their activity, and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N4OS2

Molecular Weight

360.5 g/mol

IUPAC Name

2-ethylsulfanyl-6,6-dimethyl-9-thiophen-2-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H20N4OS2/c1-4-23-16-19-15-18-10-8-17(2,3)9-11(22)13(10)14(21(15)20-16)12-6-5-7-24-12/h5-7,14H,4,8-9H2,1-3H3,(H,18,19,20)

InChI Key

UTEFHJHKKGWFBP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=CS4

Origin of Product

United States

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